![molecular formula C12H9N3O3 B1402916 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1365963-46-7](/img/structure/B1402916.png)
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Isoindole is a polycyclic compound made up of a benzene ring fused to a pyrrole ring. An example of an isoindole derivative is Indigo dye, a blue dye that is used in coloring jeans.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The synthesis of isoindole derivatives is often achieved through cyclization reactions .
Molecular Structure Analysis
1,2,4-Oxadiazoles have four regioisomeric forms and their properties vary due to differences in the electronic environment caused by the positions of the two substituents in the oxadiazole ring . Isoindole has a planar structure due to the conjugation of p-orbitals across the molecule.
Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For 1,2,4-oxadiazoles, they possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .
Scientific Research Applications
- Researchers have synthesized a series of 1,2,4-oxadiazole linked 5-fluorouracil derivatives. These compounds demonstrated promising anticancer activity against human cancer cell lines, including MCF-7, MDA MB-231, lung cancer (A549), and prostate cancer (DU-145) . The combination of the 1,2,4-oxadiazole scaffold with 5-fluorouracil enhances bioavailability and minimizes toxicity.
- Novel 1,2,4-oxadiazole derivatives have been investigated for their potential as anti-diabetic agents. These compounds exhibit valuable properties that could contribute to managing diabetes .
- Some 1,2,4-oxadiazole derivatives have demonstrated anti-inflammatory and analgesic effects. These compounds may be useful in alleviating pain and inflammation .
- Certain 1,2,4-oxadiazole compounds have been studied for their ulcerogenic activity. Understanding their effects on ulcer formation is essential for drug safety assessment .
- An efficient one-pot method has been developed for synthesizing 2-(1,2,4-oxadiazol-5-yl)anilines. These bi-heterocycles hold potential for various applications .
- Molecular docking techniques have been employed to identify potential targets and design drugs based on 1,2,4-oxadiazole derivatives. These studies aid in optimizing bioavailability and minimizing toxicity .
Anticancer Activity
Anti-Diabetic Agents
Anti-Inflammatory and Analgesic Properties
Ulcerogenic Activity
Bi-Heterocycles Synthesis
Molecular Docking Studies
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .
Mode of Action
Compounds with the 1,2,4-oxadiazole motif are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to impact a variety of biochemical pathways depending on their specific targets .
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit a range of effects, including anticancer activity .
Future Directions
1,2,4-Oxadiazoles have a wide range of applications and are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-11-8-3-1-2-4-9(8)12(17)15(11)6-5-10-13-7-18-14-10/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMGMSURHDTWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NOC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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